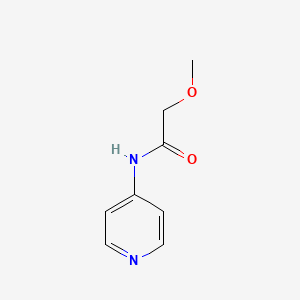
2-methoxy-N-(pyridin-4-yl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-methoxy-N-(pyridin-4-yl)acetamide is an organic compound that belongs to the class of pyridine derivatives It features a methoxy group attached to an acetamide moiety, which is further connected to a pyridine ring at the 4-position
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-methoxy-N-(pyridin-4-yl)acetamide typically involves the reaction of 4-aminopyridine with methoxyacetyl chloride in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate, which then undergoes acylation to yield the desired product. The reaction conditions generally include:
- Solvent: Dichloromethane or another suitable organic solvent
- Temperature: Room temperature to reflux
- Reaction time: Several hours to overnight
Industrial Production Methods
For industrial-scale production, the process may be optimized to improve yield and efficiency. This could involve the use of continuous flow reactors, automated systems, and advanced purification techniques such as crystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
2-methoxy-N-(pyridin-4-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a carbonyl group.
Reduction: The acetamide moiety can be reduced to an amine.
Substitution: The pyridine ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Substitution: Halogenating agents, nucleophiles, or electrophiles can be used depending on the desired substitution.
Major Products Formed
Oxidation: Formation of 2-methoxy-N-(pyridin-4-yl)acetaldehyde or 2-methoxy-N-(pyridin-4-yl)acetic acid.
Reduction: Formation of 2-methoxy-N-(pyridin-4-yl)ethylamine.
Substitution: Various substituted pyridine derivatives depending on the substituent introduced.
Aplicaciones Científicas De Investigación
2-methoxy-N-(pyridin-4-yl)acetamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its ability to interact with biological targets.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 2-methoxy-N-(pyridin-4-yl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparación Con Compuestos Similares
Similar Compounds
- 2-methoxy-N-(pyridin-2-yl)acetamide
- 2-methoxy-N-(pyridin-3-yl)acetamide
- 2-methoxy-N-(pyridin-5-yl)acetamide
Uniqueness
2-methoxy-N-(pyridin-4-yl)acetamide is unique due to its specific substitution pattern on the pyridine ring, which can influence its chemical reactivity and biological activity. Compared to its isomers, this compound may exhibit different binding affinities and selectivities for various targets, making it a valuable molecule for research and development.
Propiedades
IUPAC Name |
2-methoxy-N-pyridin-4-ylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O2/c1-12-6-8(11)10-7-2-4-9-5-3-7/h2-5H,6H2,1H3,(H,9,10,11) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AFBCYSLUYSPZJH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC(=O)NC1=CC=NC=C1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
166.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
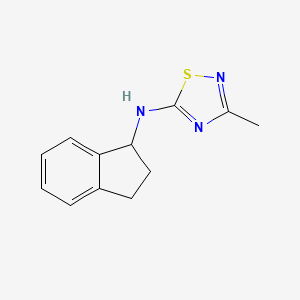
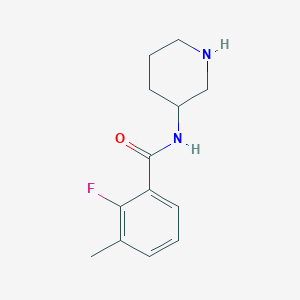
![4-bromo-2-methoxy-N-[3-(methylamino)propyl]benzamide](/img/structure/B7619076.png)
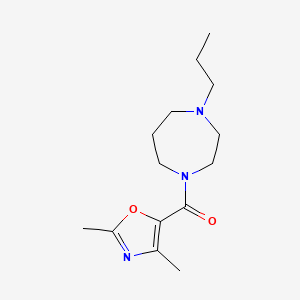
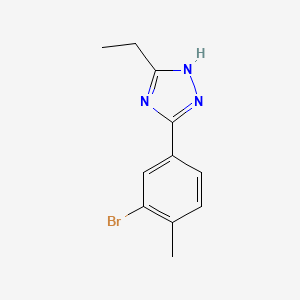

![(3,5-Dimethyl-1,2-oxazol-4-yl)-[2-(furan-2-yl)-4-methylpiperidin-1-yl]methanone](/img/structure/B7619091.png)
![1-[3-(8-methyl-3,4-dihydro-2H-quinoline-1-carbonyl)pyrrolidin-1-yl]ethanone](/img/structure/B7619095.png)

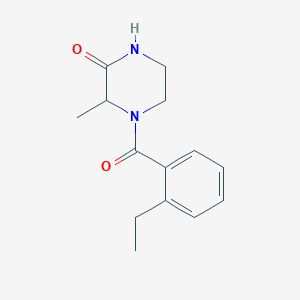
![Methyl 2-[(2-ethylbenzoyl)amino]-3-methylbutanoate](/img/structure/B7619107.png)
![Furan-3-yl-(9-methyl-3,9-diazabicyclo[4.2.1]nonan-3-yl)methanone](/img/structure/B7619116.png)
![3-chloro-N-methyl-N-[(1-methylpyrazol-4-yl)methyl]pyridin-4-amine](/img/structure/B7619125.png)
![(9-Methyl-3,9-diazabicyclo[4.2.1]nonan-3-yl)-(3-methylfuran-2-yl)methanone](/img/structure/B7619133.png)
